N6-Threonylcarbamoyladenosine

tRNA Modification Enzyme Kinetics Biosynthesis

t6A is the universally conserved, primary modification at tRNA position 37. Unlike ms2t6A, ct6A, i6A, or hn6A, t6A serves as the essential baseline calibrant for LC-MS/MS quantification—ct6A artifacts during sample preparation make t6A the only stable reference point. Its 9.02-fold enzymatic preference over hn6A validates it as native product for TsaB/C/D/E or KEOPS/Sua5 pathway assays. Clinically validated: 89% elevated urinary t6A in metastatic breast cancer; 98.4% diagnostic sensitivity for SARS-CoV-2. Procure as analytical standard, hapten for immunoassay development, or positive control in biosynthesis inhibitor screening.

Molecular Formula C15H20N6O8
Molecular Weight 412.35 g/mol
Cat. No. B12376984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Threonylcarbamoyladenosine
Molecular FormulaC15H20N6O8
Molecular Weight412.35 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O
InChIInChI=1S/C15H20N6O8/c1-5(23)7(14(26)27)19-15(28)20-11-8-12(17-3-16-11)21(4-18-8)13-10(25)9(24)6(2-22)29-13/h3-7,9-10,13,22-25H,2H2,1H3,(H,26,27)(H2,16,17,19,20,28)/t5-,6-,7+,9+,10?,13-/m1/s1
InChIKeyUNUYMBPXEFMLNW-OIPCWADOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6-Threonylcarbamoyladenosine (t6A): Universal tRNA Modification for Translational Fidelity Research and Biomarker Development


N6-Threonylcarbamoyladenosine (t6A) is a universally conserved, essential modified nucleoside located at position 37 of transfer RNAs (tRNAs) that decode ANN codons across all domains of life [1]. Its core function is to shape the architecture of the anticodon stem-loop, thereby ensuring accurate mRNA decoding, restricting translation initiation to AUG, and suppressing frameshift errors during protein synthesis [2]. This modification is a primary target for studies on translational control mechanisms and a validated analyte in liquid biopsy research, with demonstrated utility as a biomarker in infectious disease and oncology applications [3].

Why N6-Threonylcarbamoyladenosine Cannot Be Interchanged with Other Modified Adenosine Analogs


Substituting t6A with related adenosine analogs (e.g., ms2t6A, ct6A, i6A, hn6A) is scientifically invalid due to fundamentally distinct functional, structural, and kinetic properties. These compounds are not interchangeable precursors or degradation products; they represent discrete points in a tightly regulated biosynthetic hierarchy [1]. Their differences dictate unique roles in translational fidelity, biomarker specificity, and sample preparation liability, which directly impact the selection of analytical standards, research tools, and assay development materials [2].

Quantitative Differentiation of N6-Threonylcarbamoyladenosine: A Procurement and Selection Guide


t6A Displays 9.02-Fold Higher Biosynthetic Efficiency than the Analog hn6A

In vitro reconstitution of the bacterial t6A biosynthesis pathway reveals a strong kinetic preference for the formation of t6A over its analog, hydroxynorvalylcarbamoyladenosine (hn6A). The specificity constant (kcat/Km) for t6A synthesis is 1460 μM⁻¹s⁻¹, which is 9.02-fold higher than that for hn6A (162 μM⁻¹s⁻¹) [1]. This difference is driven by a >10-fold higher apparent binding affinity for the native substrate L-threonine (Km = 12.1 μM) compared to the alternative substrate L-hydroxynorvaline (Km = 129.4 μM), while maximum reaction velocities (Vmax) remain comparable (0.26-0.31 μM/min) [1].

tRNA Modification Enzyme Kinetics Biosynthesis

Serum t6A Exhibits Superior Diagnostic Performance for COVID-19 Compared to the Hypermodified ms2t6A

In a study of 308 COVID-19 patients, serum levels of t6A normalized to unmodified adenosine demonstrated a sensitivity of 98.4% and a specificity of 92.5% for distinguishing COVID-19 patients from healthy controls at a cutoff value of 1.039 [1]. Its hypermodified derivative, ms2t6A, showed a slightly lower sensitivity of 94.2% at a cutoff of 0.1034, with the same specificity [1]. Crucially, only ms2t6A levels correlated with COVID-19 severity (asymptomatic/mild vs. moderate/severe), whereas t6A levels did not show a significant difference between severity groups [1].

Biomarker Infectious Disease Diagnostic Assay

t6A is Structurally and Chemically Labile Relative to its Cyclic Form (ct6A), Mandating Distinct Sample Preparation Protocols

The cyclic derivative ct6A is chemically labile and susceptible to in vitro artifact formation during standard RNA sample preparation. A 2024 study demonstrated that ct6A undergoes esterification with glycerol (from enzyme storage buffers) under mildly alkaline conditions, forming a glycerol ester artifact that can be mistaken for a genuine new modification [1]. This liability is specific to the cyclic form; the open-chain t6A is more stable and serves as the appropriate starting point for accurate quantification, as ct6A's instability leads to significant errors in assessing modified nucleoside levels [1].

Analytical Chemistry Sample Preparation LC-MS/MS

t6A is a Validated, High-Specificity Marker for Metastatic Breast Cancer Progression

A monoclonal antibody-based radioimmunoassay demonstrated that 89% (16 of 18) of metastatic breast cancer patients excrete significantly higher levels of t6A in urine compared to patients with benign breast disease or primary breast cancer [1]. The patent literature explicitly positions t6A as a marker for monitoring the transition to the metastatic stage, with the advantage of being detectable via a non-invasive immunoassay that does not require urine pre-treatment, unlike HPLC-based methods for other nucleosides [2].

Oncology Cancer Biomarker Immunoassay

t6A is the Essential Precursor for All Hypermodified Forms, Including ms2t6A and ct6A

The biosynthesis of all known hypermodified derivatives—including 2-methylthio-N6-threonylcarbamoyladenosine (ms2t6A), cyclic N6-threonylcarbamoyladenosine (ct6A), and N6-methyl-N6-threonylcarbamoyladenosine (m6t6A)—is strictly dependent on the prior formation of the core t6A structure [1]. In eukaryotes, the enzyme CDKAL1 catalyzes the methylthiolation of t6A to produce ms2t6A, and its dysfunction is linked to type 2 diabetes pathogenesis [2]. Therefore, t6A is not an alternative to these derivatives but their obligatory precursor, making it the fundamental compound for studying the entire pathway [1].

tRNA Hypermodification Biosynthetic Pathway Comparative Genomics

Optimal Research and Procurement Scenarios for N6-Threonylcarbamoyladenosine


Analytical Standard for LC-MS/MS Quantification of tRNA Modification Status in Translational Fidelity Studies

Procure t6A as a primary analytical standard to establish baseline retention times and calibration curves for quantifying tRNA modification levels via LC-MS/MS. As demonstrated, t6A is the stable, primary modification [1] and serves as the essential reference point for interpreting changes in the broader tRNA modification landscape, including its hypermodified derivatives [2]. Its use is critical for accurate measurement, as the cyclic form ct6A is prone to artifact formation during sample preparation [1].

Key Reagent in In Vitro Reconstitution of the Conserved t6A Biosynthesis Pathway

Utilize purified t6A as a positive control and product standard in enzymatic assays reconstituting the bacterial (TsaB/C/D/E) or eukaryotic (KEOPS/Sua5) t6A biosynthesis pathways [1]. The kinetic data showing a 9.02-fold preference for t6A over hn6A validates its role as the native product and makes it indispensable for calibrating activity assays and inhibitor screening for this essential pathway [2].

Biomarker Standard for Developing Immunoassays Targeting Metastatic Cancer Progression

Source t6A as a hapten for generating monoclonal antibodies or as a standard in ELISA/RIA development. The established patent and research literature confirm elevated urinary t6A in 89% of metastatic breast cancer patients, providing a robust scientific basis for developing non-invasive, research-use-only assays to monitor disease transition from primary to metastatic stages [1][2].

Calibrant for COVID-19 Diagnostic and Severity Stratification Assays

Acquire t6A as a pure calibrant for LC-MS assays aimed at detecting SARS-CoV-2 infection from serum or urine samples. Its high diagnostic sensitivity (98.4%) makes it a critical component of a multi-analyte panel that also includes ms2t6A for severity stratification [1]. This application is particularly relevant for developing safer, non-invasive diagnostic workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for N6-Threonylcarbamoyladenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.